5-Bromo-2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine
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Overview
Description
5-Bromo-2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines a bromopyrimidine moiety with a piperidine ring and a dimethylfuran group, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multiple steps, starting with the preparation of the bromopyrimidine intermediate. This intermediate is then reacted with piperidine and dimethylfuran under specific conditions to form the final compound. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced chromatographic techniques for purification and quality control is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromopyrimidine moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-Bromo-2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and cellular pathways. Its ability to undergo various chemical modifications makes it a versatile tool for investigating biological processes at the molecular level.
Medicine
In medicine, this compound has potential applications in drug discovery and development. Its unique structure can be exploited to design new therapeutic agents targeting specific diseases.
Industry
In industrial applications, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced catalytic activity.
Mechanism of Action
The mechanism of action of 5-Bromo-2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety may bind to active sites on enzymes, inhibiting their activity and affecting cellular pathways. The piperidine ring and dimethylfuran group may also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: This compound features an iodine atom instead of a bromine atom and a benzoic acid group instead of a pyrimidine moiety.
4,4’-Dichlorobenzophenone: This compound has two chlorine atoms and a benzophenone structure, differing significantly from the bromopyrimidine and piperidine structure.
Uniqueness
The uniqueness of 5-Bromo-2-{[1-(2,5-dimethylfuran-3-carbonyl)piperidin-4-yl]methoxy}pyrimidine lies in its combination of functional groups, which allows for diverse chemical reactivity and potential applications across various fields of research. Its structure provides a versatile platform for the development of new compounds with tailored properties.
Properties
IUPAC Name |
[4-[(5-bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrN3O3/c1-11-7-15(12(2)24-11)16(22)21-5-3-13(4-6-21)10-23-17-19-8-14(18)9-20-17/h7-9,13H,3-6,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLEWDCBARRKKBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(CC2)COC3=NC=C(C=N3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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